molecular formula C8H8F3N3O B1530018 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide CAS No. 1805762-08-6

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide

Cat. No. B1530018
M. Wt: 219.16 g/mol
InChI Key: NHFHKFJSWHANIO-UHFFFAOYSA-N
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Description

“2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” is a chemical compound with the molecular formula C8H8F3N3O . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” consists of a pyridine ring attached to a trifluoromethyl group and an acetohydrazide group . The molecular weight of this compound is 219.16 .


Physical And Chemical Properties Analysis

“2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” is slightly soluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Molecular Docking

Compounds derived from 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide have been explored for their potential in creating novel pyridine and fused pyridine derivatives. These compounds have been synthesized and analyzed for antimicrobial and antioxidant activities, demonstrating moderate to good efficacy. Moreover, molecular docking studies towards GlcN-6-P synthase, a target protein, revealed moderate to good binding energies, suggesting the potential for biological applications (Flefel et al., 2018).

Supramolecular Architectures and Quantum Chemical Insights

Another study focused on novel pyridine-based hydrazone derivatives, showcasing the importance of intra- and intermolecular hydrogen bonds in stabilizing supramolecular architectures. The research also provided quantum chemical insights into nonlinear optical properties, natural bond orbitals, and charge transfer processes, indicating significant potential in materials science (Khalid et al., 2021).

Palladium-catalyzed Synthesis of Triazolopyridines

An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines via palladium-catalyzed addition of hydrazides to 2-chloropyridine has been developed. This process opens up new pathways for the synthesis of compounds with a variety of substituents, which could have implications in drug development and organic chemistry (Reichelt et al., 2010).

Anticancer Activity

Research into novel pyridine derivatives bearing different heterocyclic rings has shown promising in vitro anticancer activity against liver, colon, and breast cancer cell lines. This suggests that structural modifications to 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide derivatives can lead to potent antitumor agents, emphasizing the compound's potential in medicinal chemistry (Hafez & El-Gazzar, 2020).

Coordination Chemistry and Luminescent Properties

Derivatives of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide have been used as ligands in coordination chemistry, leading to complexes with potential applications in luminescent materials for biological sensing and spin-state transitions. This highlights the compound's versatility in creating materials with unique photophysical properties (Halcrow, 2005).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having potential for skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of compounds like “2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” are likely to continue to be an important area of research in the future.

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)6-2-1-5(4-13-6)3-7(15)14-12/h1-2,4H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFHKFJSWHANIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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